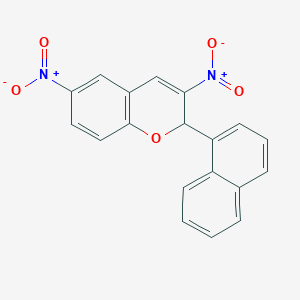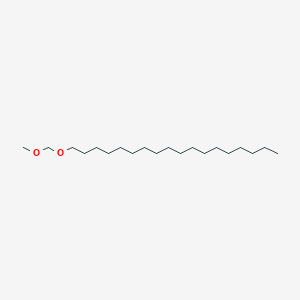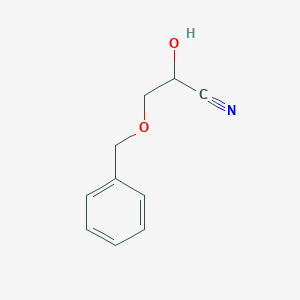
7-Iodo-2-methoxyhept-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-2-methoxyhept-2-enenitrile is an organic compound with the molecular formula C8H12INO It is characterized by the presence of an iodine atom, a methoxy group, and a nitrile group attached to a heptene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7-Iodo-2-methoxyhept-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of 7-iodohept-2-en-1-ol with methanol in the presence of a strong acid catalyst to form the methoxy derivative. The nitrile group can then be introduced by treating the intermediate with a suitable nitrile source, such as sodium cyanide, under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
7-Iodo-2-methoxyhept-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halide exchange.
Oxidation: Potassium permanganate or chromium trioxide for oxidation of the methoxy group.
Reduction: Lithium aluminum hydride for nitrile reduction.
Major Products
Substitution: Formation of 7-chloro-2-methoxyhept-2-enenitrile.
Oxidation: Formation of 7-iodo-2-methoxyhept-2-enal.
Reduction: Formation of 7-iodo-2-methoxyhept-2-enamine.
Aplicaciones Científicas De Investigación
7-Iodo-2-methoxyhept-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyhept-2-ene: Lacks the iodine and nitrile groups, making it less reactive.
7-Iodohept-2-enenitrile: Lacks the methoxy group, affecting its chemical properties.
2-Methoxy-7-iodoheptane: Saturated version, differing in reactivity and applications.
Propiedades
| 108920-01-0 | |
Fórmula molecular |
C8H12INO |
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
7-iodo-2-methoxyhept-2-enenitrile |
InChI |
InChI=1S/C8H12INO/c1-11-8(7-10)5-3-2-4-6-9/h5H,2-4,6H2,1H3 |
Clave InChI |
MWZWNHHYTYXUQL-UHFFFAOYSA-N |
SMILES canónico |
COC(=CCCCCI)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)


![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)

![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)


![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)
